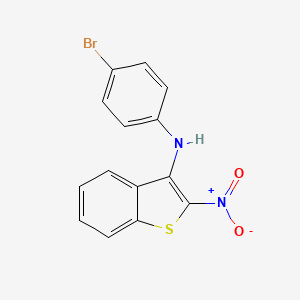
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is a chemical compound that belongs to the class of benzo(b)thiophenes. This compound is characterized by the presence of a bromophenyl group and a nitro group attached to the benzo(b)thiophene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine typically involves the nitration of benzo(b)thiophene followed by bromination and amination reactions. The reaction conditions often include the use of strong acids like sulfuric acid for nitration, bromine or N-bromosuccinimide for bromination, and amines for the final amination step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the benzo(b)thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or N-bromosuccinimide (NBS) are used for bromination.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted benzo(b)thiophenes.
Scientific Research Applications
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromophenyl group can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)thiophen-3-amine
- N-(4-Bromophenyl)-benzo(b)thiophen-3-amine
Uniqueness
N-(4-Bromophenyl)-2-nitrobenzo(b)thiophen-3-amine is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
172914-23-7 |
|---|---|
Molecular Formula |
C14H9BrN2O2S |
Molecular Weight |
349.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H |
InChI Key |
ZAYHLRSCRSPRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















